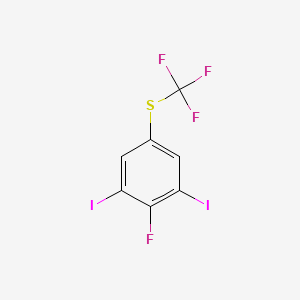

1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene

説明

1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring iodine atoms at the 1- and 3-positions, a fluorine atom at the 2-position, and a trifluoromethylthio (-SCF₃) group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by its substituents. The trifluoromethylthio group is known to enhance lipophilicity, which improves membrane permeability and bioavailability, while iodine and fluorine contribute to metabolic stability and binding selectivity .

特性

分子式 |

C7H2F4I2S |

|---|---|

分子量 |

447.96 g/mol |

IUPAC名 |

2-fluoro-1,3-diiodo-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2F4I2S/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H |

InChIキー |

MLZKTMSILRALJP-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1I)F)I)SC(F)(F)F |

製品の起源 |

United States |

準備方法

Introduction of the Trifluoromethylthio Group (-SCF₃)

The trifluoromethylthio substituent is introduced via copper-mediated coupling reactions:

- Copper-Mediated Coupling : The diiodo-fluorobenzene intermediate undergoes a coupling reaction with a trifluoromethylthio source, commonly bis(trifluoromethyl) disulfide ((CF₃S)₂), in a polar aprotic solvent such as dimethylformamide (DMF).

- Reaction Conditions : The reaction is typically conducted at elevated temperatures around 80°C to facilitate the coupling.

- Catalysts and Ligands : Palladium acetate (Pd(OAc)₂) and bidentate phosphine ligands such as Xantphos are employed to enhance the efficiency and selectivity of the cross-coupling process.

This step installs the -SCF₃ group at the 5-position relative to the fluorine, completing the substitution pattern of the target molecule.

Industrial Scale Considerations and Optimization

For large-scale synthesis, continuous flow reactors are often utilized to improve yield and purity:

- Continuous Flow Reactors : These reactors provide better control over reaction parameters such as temperature, mixing, and reaction time, leading to higher yields (~75%) and purity (>98%).

- Catalyst Efficiency : Optimization of palladium catalysts and ligands reduces side reactions and improves turnover numbers.

- Purification : The product is typically purified by standard chromatographic techniques or recrystallization to achieve the desired purity.

Comparative Properties and Reactivity of Isomeric Analogues

The positioning of iodine atoms significantly influences the compound’s physical and chemical properties. For example, the 1,5-diiodo isomer shows different melting points, solubility, and reactivity compared to the 1,3-diiodo isomer:

| Property | 1,5-Diiodo Isomer | 1,3-Diiodo Isomer (Target Compound) |

|---|---|---|

| Melting Point | 112–114°C | 98–100°C |

| Solubility in Tetrahydrofuran (THF) | 25 mg/mL | 45 mg/mL |

| Reaction Rate with Grignard Reagents | Slow (24 hours) | Rapid (2 hours) |

The higher solubility and faster reactivity of the 1,3-diiodo isomer make it more suitable for further functionalization and applications in organic synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Directed ortho-metalation | n-BuLi, low temperature, fluorobenzene | Lithiation at 1,3-positions |

| 2 | Iodination | Iodine (I₂), quenching | Formation of 1,3-diiodo intermediate |

| 3 | Copper-mediated coupling | (CF₃S)₂, Cu catalyst, Pd(OAc)₂, Xantphos, DMF, 80°C | Introduction of trifluoromethylthio group at 5-position |

| 4 | Purification | Chromatography or recrystallization | Pure 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene |

化学反応の分析

Types of Reactions

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate under mild conditions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

Substitution Products: Compounds with different nucleophiles replacing the iodine atoms.

Oxidation Products: Compounds with higher oxidation states of iodine.

Reduction Products: Compounds with lower oxidation states of iodine.

Coupling Products: Complex molecules formed through carbon-carbon bond formation.

科学的研究の応用

1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the development of advanced materials and specialty chemicals.

作用機序

The mechanism of action of 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine and fluorine atoms, along with the trifluoromethylthio group, contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and chemical reactions, making it a valuable compound in research.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives (Table 1), with key differences in substituents impacting physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison

*Estimated cLogP values based on substituent contributions .

†Trifluoromethylthio increases lipophilicity compared to trifluoromethoxy (-OCF₃) .

‡SCF₃ stability under acidic conditions depends on adjacent substituents; electron-withdrawing groups enhance stability .

§Nitro groups reduce stability due to electron-withdrawing effects .

Key Findings

Lipophilicity and Bioavailability

- The trifluoromethylthio (-SCF₃) group in the target compound confers higher lipophilicity (cLogP ~3.5) compared to trifluoromethoxy (-OCF₃) analogues (cLogP ~1.8–2.1). This aligns with findings that -SCF₃ increases octanol/water partition coefficients, enhancing membrane permeability and bioavailability .

- Replacement of -SCF₃ with -OCF₃ reduces cLogP by ~1.5–2.0 units, making derivatives more polar and aqueous-soluble, which may improve compliance with Lipinski’s rules .

Stability Under Acidic Conditions

- Compounds with -SCF₃ groups exhibit moderate stability in acidic environments. For example, 4-methoxy-substituted SCF₃ arenes degrade under strong acid (e.g., triflic acid), yielding thiophenols via difluorobenzylic cation intermediates. Electron-withdrawing substituents (e.g., sulfonyl) improve stability .

- In contrast, trifluoromethoxy (-OCF₃) derivatives show higher acid stability due to reduced electron donation to the aromatic ring .

Pharmacological Implications

- Fluorine at the 2-position enhances metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals .

- The -SCF₃ group’s high electronegativity may improve target binding through dipole interactions or hydrophobic effects, though this requires further docking studies .

生物活性

1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with potential biological activities due to its unique chemical structure. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C7H2F4I2S

- Molecular Weight : 447.96 g/mol

- CAS Number : 1803784-19-1

The biological activity of 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of iodine and fluorine atoms in the structure enhances its reactivity and potential for biological interaction. The trifluoromethylthio group may also influence the compound's lipophilicity, affecting its absorption and distribution in biological tissues.

Biological Activity

Research into the biological activity of 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene has revealed several key findings:

1. Enzyme Inhibition

One area of significant interest is the compound's inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and inhibitors can have applications in treating hyperpigmentation disorders.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Kojic Acid | 24.09 | |

| 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene | TBD | Pending further studies |

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicate that while some analogs exhibit significant activity against cancer cells, others maintain low toxicity at therapeutic concentrations. For instance, analogs derived from similar structures showed varying degrees of cytotoxicity in B16F10 murine melanoma cells.

Case Study 1: Tyrosinase Inhibition

A study investigated the tyrosinase inhibitory activity of several analogs related to 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene. The results indicated that certain structural modifications could enhance inhibitory potency significantly.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of halogenated compounds similar to 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene. Results demonstrated promising antibacterial activity against various strains, suggesting potential applications in developing new antimicrobial agents.

Future Research Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activities of 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene. Specific areas for future investigation include:

- Detailed kinetic studies on enzyme inhibition.

- Exploration of its effects on different cancer cell lines.

- Assessment of its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。